ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture
Mechanism of Action
Target of Action
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as ethyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a synthetic compound that contains a tetrazole ring . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry Tetrazoles in general have been found to interact with a variety of targets, including enzymes and receptors, due to their ability to mimic the carboxylic acid functional group .
Mode of Action
The mode of action of this compound is likely related to its tetrazole ring. Tetrazoles can form hydrogen bonds with amino acids, which can lead to changes in the activity of the target proteins . The planar structure of the tetrazole ring allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may be involved in glucuronidation pathways.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which suggests that this compound may have a long half-life . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazoles can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
The tetrazole ring in ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This nitrogen-rich heterocycle possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes
Molecular Mechanism
Given the biochemical properties of tetrazoles, it can be hypothesized that this compound may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression .
Preparation Methods
The synthesis of ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ethyl carbamate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a base such as sodium hydride . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods often employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-carboxylic acid: This compound shares the tetrazole ring structure but has a carboxylic acid group instead of the carbamate group.
Ethyl 1-phenyl-1H-tetrazole-5-carboxylate: Similar to the target compound but with an ester group instead of the carbamate group.
1-Phenyl-1H-tetrazole-5-methanol: This compound has a hydroxyl group attached to the tetrazole ring instead of the carbamate group.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and the carbamate group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAVHVQPXVBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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